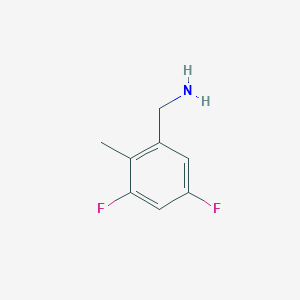

(3,5-Difluoro-2-methylphenyl)methanamine

Description

(3,5-Difluoro-2-methylphenyl)methanamine is a substituted benzylamine derivative featuring a benzene ring with two fluorine atoms at the 3- and 5-positions and a methyl group at the 2-position. The methanamine (-CH2NH2) group is attached to the aromatic ring, conferring basicity and reactivity typical of primary amines.

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

(3,5-difluoro-2-methylphenyl)methanamine |

InChI |

InChI=1S/C8H9F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,4,11H2,1H3 |

InChI Key |

STXXXWPURRPRGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-methylphenyl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluoro-2-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions, often using a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for (3,5-Difluoro-2-methylphenyl)methanamine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₈H₉F₂N

- IUPAC Name : (3,5-Difluoro-2-methylphenyl)methanamine

The compound is a derivative of benzylamine, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aromatic ring and a methyl group at the 2 position. Its unique structure enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

(3,5-Difluoro-2-methylphenyl)methanamine serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. The fluorine substituents increase the compound's binding affinity for specific receptors, making it a valuable candidate in drug development.

Case Study : A study focused on the synthesis of compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) identified (3,5-Difluoro-2-methylphenyl)methanamine as a key intermediate in developing CFTR potentiators. These compounds showed significant activity against CFTR variants associated with cystic fibrosis .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and resins. The incorporation of fluorine enhances thermal stability and chemical resistance, making these materials suitable for high-performance applications.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, adhesives |

Biological Research

The compound acts as a biochemical probe to study enzyme mechanisms and receptor interactions. Its structural features allow researchers to explore how modifications affect biological activity.

Research Findings : In biological studies, (3,5-Difluoro-2-methylphenyl)methanamine was used to investigate enzyme inhibition mechanisms. The results indicated that the fluorine atoms significantly influenced enzyme binding dynamics .

Industrial Applications

In industry, (3,5-Difluoro-2-methylphenyl)methanamine is employed in producing agrochemicals and specialty chemicals. Its reactivity allows for the synthesis of various derivatives that can be used as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-methylphenyl)methanamine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The methyl group at the 2 position can influence the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and aromatic system modifications. Below is a comparative analysis:

Physicochemical Properties

- Solubility : Fluorine and chlorine substituents reduce solubility in polar solvents compared to methoxy groups. For example, [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine () may exhibit lower aqueous solubility than (2,4,6-Trimethoxyphenyl)methanamine () due to increased hydrophobicity from halogens.

Biological Activity

(3,5-Difluoro-2-methylphenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for (3,5-Difluoro-2-methylphenyl)methanamine is C9H10F2N. The presence of fluorine atoms is significant as they can influence the compound's lipophilicity and electronic properties, which are crucial for biological activity.

Anticancer Properties

Research has indicated that (3,5-Difluoro-2-methylphenyl)methanamine exhibits notable anticancer properties. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines. For example, derivatives of similar structures have shown IC50 values as low as 0.075 µM against breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The mechanism by which (3,5-Difluoro-2-methylphenyl)methanamine exerts its biological effects primarily involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as aromatase and steroid sulfatase, which are important in hormone-related cancers .

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.

Structure-Activity Relationship (SAR)

Understanding the SAR of (3,5-Difluoro-2-methylphenyl)methanamine is vital for optimizing its biological activity. Studies have shown that modifications to the fluorine substituents can significantly impact potency:

| Compound Modification | IC50 Value (µM) | Biological Activity |

|---|---|---|

| Unsubstituted | 22 | Poor potency |

| 4-Fluoro | 1.2 | Moderate potency |

| 3,5-Difluoro | 0.35 | High potency |

The introduction of fluorine atoms at specific positions enhances the compound's ability to inhibit target enzymes effectively .

Study on Anticancer Activity

In a study focused on the anticancer potential of related compounds, (3,5-Difluoro-2-methylphenyl)methanamine derivatives were tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range against triple-negative breast cancer cells, showcasing their potential as therapeutic agents .

Antimicrobial Efficacy Testing

Another study explored the antimicrobial efficacy of the compound against a range of pathogens. The results showed significant inhibition zones in bacterial cultures treated with (3,5-Difluoro-2-methylphenyl)methanamine, suggesting its potential use as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.